molecular formula C9H11NO3 B12388234 L-Tyrosine-13C,15N

L-Tyrosine-13C,15N

Cat. No.: B12388234
M. Wt: 183.17 g/mol
InChI Key: OUYCCCASQSFEME-HJRUCTFRSA-N
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Description

L-Tyrosine-13C,15N is a stable isotope-labeled form of the amino acid L-Tyrosine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications. L-Tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and is a precursor for several important biomolecules, including neurotransmitters and hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine-13C,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Tyrosine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis pathway of L-Tyrosine. The reaction conditions often involve controlled environments to ensure the high purity and isotopic enrichment of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized to achieve high yields and isotopic purity. The production methods are designed to be cost-effective while maintaining the quality and consistency required for research applications .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine-13C,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions are typically optimized to achieve the desired products with high efficiency .

Major Products Formed

The major products formed from these reactions include L-DOPA, catecholamines (such as dopamine), and other derivatives that are important in biochemical pathways .

Scientific Research Applications

L-Tyrosine-13C,15N has a wide range of scientific research applications, including:

Mechanism of Action

L-Tyrosine-13C,15N exerts its effects by participating in the same biochemical pathways as unlabeled L-Tyrosine. It is incorporated into proteins and other biomolecules, allowing researchers to trace its metabolic fate. The labeled isotopes enable precise quantification and tracking of L-Tyrosine in various biological systems. The molecular targets and pathways involved include the synthesis of neurotransmitters, hormones, and other essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine-13C,15N is unique due to its specific labeling with carbon-13 and nitrogen-15, which allows for precise tracking and quantification in metabolic studies. Its role as a precursor for important neurotransmitters and hormones further distinguishes it from other labeled amino acids .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

183.17 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-(4-hydroxyphenyl)(113C)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i9+1,10+1

InChI Key

OUYCCCASQSFEME-HJRUCTFRSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]([13C](=O)O)[15NH2])O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

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